molecular formula C13H17N3O4S2 B2442917 N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2325165-66-8

N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2442917
CAS No.: 2325165-66-8
M. Wt: 343.42
InChI Key: KMAOFDNEUTXPBF-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its antibacterial properties, and an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step reactions. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under certain conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of the imidazole ring can produce various reduced imidazole derivatives.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. The imidazole ring can interact with various biological pathways, contributing to its anti-inflammatory activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and imidazole-containing molecules, such as:

Uniqueness

N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of a sulfonamide group and an imidazole ring. This combination imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-10(2)16-8-13(14-9-16)22(19,20)15-11-4-6-12(7-5-11)21(3,17)18/h4-10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOFDNEUTXPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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